molecular formula C15H29NO3 B14738320 2-Acetamido-2-methyldodecanoic acid CAS No. 6169-19-3

2-Acetamido-2-methyldodecanoic acid

Cat. No.: B14738320
CAS No.: 6169-19-3
M. Wt: 271.40 g/mol
InChI Key: MVPRFLLMGBUPPW-UHFFFAOYSA-N
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Description

2-Acetamido-2-methyldodecanoic acid is a branched-chain fatty acid derivative featuring a 12-carbon dodecanoic acid backbone with an acetamido (-NHCOCH₃) and a methyl (-CH₃) group at the 2-position.

Properties

CAS No.

6169-19-3

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

2-acetamido-2-methyldodecanoic acid

InChI

InChI=1S/C15H29NO3/c1-4-5-6-7-8-9-10-11-12-15(3,14(18)19)16-13(2)17/h4-12H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

MVPRFLLMGBUPPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-methyldodecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with dodecanoic acid.

    Acetylation: The dodecanoic acid undergoes acetylation to introduce the acetamido group. This step involves the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Methylation: The next step involves the introduction of a methyl group. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-methyldodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamido group to an amine.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various acetamido derivatives.

Scientific Research Applications

2-Acetamido-2-methyldodecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-2-methyldodecanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-Acetamido-2-methyldodecanoic acid and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound* C₁₅H₂₉NO₃ ~283.4 (estimated) Carboxylic acid, acetamido, methyl High lipophilicity (C12 chain), moderate polarity (amide group)
2-(2-Acetamidoacetamido)acetic acid C₆H₁₀N₂O₄ 174.16 Two acetamido groups, carboxylic acid High polarity, water-soluble; irritant (H315, H319, H335 hazards)
2,2-Dideuteriododecanoic acid C₁₂H₂₂D₂O₂ 200.34 (estimated) Carboxylic acid, deuterium at C2 Isotope effects may alter melting point/solubility vs. non-deuterated analogs
N-(2-Acetamido)-2-aminoethanesulfonic acid C₄H₁₀N₂O₄S 182.20 Sulfonic acid, acetamido, amine High water solubility (sulfonic acid), zwitterionic properties
2-(Dimethylamino)acetic acid C₄H₉NO₂ 103.12 Carboxylic acid, dimethylamino Basic (tertiary amine), lower molecular weight, moderate solubility

Key Research Findings

(a) Functional Group Influence on Solubility
  • The acetamido group enhances hydrogen bonding capacity compared to deuterated or methylated analogs (e.g., 2,2-dideuteriododecanoic acid) . However, the long C12 chain in this compound likely reduces water solubility relative to smaller analogs like 2-(2-Acetamidoacetamido)acetic acid .
  • Sulfonic acid derivatives (e.g., N-(2-acetamido)-2-aminoethanesulfonic acid) exhibit superior water solubility due to strong ionization, unlike carboxylic acid-based compounds .
(b) Hazard Profiles
  • Compounds with acetamido groups, such as 2-(2-Acetamidoacetamido)acetic acid, often show skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Similar hazards may apply to this compound, though confirmation requires experimental data.

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